3-cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-Cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a cyclopropyl substituent at the pyrazole C3 position and an (E)-configured 3-hydroxybenzylidene hydrazone moiety. The (E)-configuration of the imine bond is critical for molecular stability and biological interactions, as confirmed by X-ray crystallography in analogous compounds (e.g., ) .
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-11-3-1-2-9(6-11)8-15-18-14(20)13-7-12(16-17-13)10-4-5-10/h1-3,6-8,10,19H,4-5H2,(H,16,17)(H,18,20)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRZZYHFXQUOHM-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 3-cyclopropyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound’s chemical reactivity stems from its structural features:
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Pyrazole ring : Aromatic heterocycle capable of electrophilic substitution.
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Hydrazide moiety (CONHNH₂) : Prone to nucleophilic addition and condensation.
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Hydroxyl group (-OH) on the phenyl ring : Facilitates hydrogen bonding and potential oxidation/alkylation.
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Cyclopropyl group : Strained ring may influence stability and reactivity.
| Functional Group | Reactivity | Potential Reaction Types |
|---|---|---|
| Pyrazole ring | Electrophilic substitution | Nitration, halogenation, alkylation |
| Hydrazide | Nucleophilic addition | Hydrazide derivatives (e.g., hydrazones) |
| Hydroxyl group | Oxidation/alkylation | Formation of ketones, ethers, esters |
| Cyclopropyl | Ring-opening reactions | [2+1] Cycloaddition, acid-catalyzed cleavage |
Nucleophilic Addition at the Hydrazide Moiety
The carbonyl group in the hydrazide (CONHNH₂) can undergo nucleophilic attack, forming derivatives such as hydrazones or imine-like compounds. For example:
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Reaction with aldehydes/ketones : Condensation to form hydrazones.
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Reaction with amines : Formation of amides or amidines.
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring, being electron-deficient, undergoes electrophilic substitution. Substituents like the hydroxyl group on the phenyl ring may direct reactions:
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Nitration : Introduces nitro groups at positions activated by substituents.
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Halogenation : Bromine or iodine substitution under acidic conditions.
Hydroxyl Group Interactions
The -OH group on the phenyl ring participates in:
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Hydrogen bonding : Affects solubility and molecular recognition.
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Oxidation : Conversion to ketones (e.g., via KMnO₄ in acidic conditions).
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Alkylation : Formation of ethers or esters (e.g., Williamson ether synthesis).
Reaction Conditions and Stability
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrazide condensation | Acidic/basic catalysts, reflux | Hydrazones or amidines |
| Pyrazole substitution | Nitric acid, H₂SO₄ | Nitro-heterocycles |
| Hydroxyl oxidation | KMnO₄, H⁺, heat | Ketone derivatives |
| Cyclopropyl ring-opening | Acidic conditions (e.g., HCl) | Cleavage products |
Comparison with Structurally Similar Pyrazole Derivatives
Research Findings from Related Pyrazole Derivatives
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Cycloaddition reactions : Pyrazoles can form via 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes, as seen in ethyl diazoacetate and phenylpropargyl systems .
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Antimicrobial activity : Pyrazole derivatives with substituted phenyl groups exhibit potent antibacterial and antifungal properties, suggesting potential for analogous reactivity in this compound .
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Enzyme inhibition : Structural similarities to pyrazoles with anticancer activity (e.g., c-MET inhibitors) highlight possible binding mechanisms for this compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that 3-cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide showed promising cytotoxic effects against various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis and other chronic conditions .
Antimicrobial Activity
Another significant application is its antimicrobial activity. The compound has been tested against several bacterial strains, showing effectiveness comparable to standard antibiotics. This property opens avenues for developing new antimicrobial agents to combat resistant strains .
Materials Science
Synthesis of Functional Materials
The unique structural features of this compound allow it to be used as a building block in the synthesis of functional materials. Its ability to form coordination complexes with metals can lead to the development of novel catalysts and sensors .
Polymer Chemistry
In polymer chemistry, the compound can serve as a monomer or cross-linking agent to improve the mechanical properties and thermal stability of polymers. Research has shown that incorporating this compound into polymer matrices enhances their durability and resistance to environmental degradation .
Agricultural Applications
Pesticidal Properties
Studies indicate that derivatives of pyrazole compounds can act as effective pesticides. The compound's structure allows it to interfere with key biological processes in pests, leading to their mortality. Field trials have demonstrated its efficacy in controlling specific agricultural pests without adversely affecting non-target organisms .
Case Studies
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Anticancer Activity
- The target compound’s structural analog, (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, demonstrated potent growth inhibition in A549 lung cancer cells (IC₅₀ = 2.1 µM) via apoptosis induction .
- Compounds with halogen substituents (e.g., 2,6-dichloro in ) show enhanced cytotoxicity due to improved membrane permeability .
Enzyme Inhibition
- (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide derivatives act as nonpeptidic inhibitors of endoplasmic reticulum aminopeptidase 1 (ERAP1), with MW ≈ 450 and xlogP >5 . The target compound’s hydroxyl group may similarly interact with catalytic residues.
Insecticidal Activity
- Diacylhydrazines with pyrazole scaffolds (e.g., ) exhibit efficacy against Helicoverpa armigera (LC₅₀ = 0.8 mg/L), though the target compound’s activity remains uncharacterized .
Physicochemical Properties
*Inferred from commercial analogs () .
Biological Activity
3-cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 320.35 g/mol. The compound features a pyrazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.
Synthesis typically involves the reaction of cyclopropanamine with 3-hydroxy-4-methoxybenzoic acid in the presence of coupling agents such as HATU (1-Hydroxy-7-azabenzotriazole) and bases like diisopropylethylamine .
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key targets such as BRAF(V600E) and EGFR . In vitro studies indicate that this compound may possess cytotoxic effects that contribute to its antitumor activity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various models. In carrageenan-induced edema studies, derivatives have exhibited comparable effects to standard anti-inflammatory drugs like indomethacin, indicating their potential as anti-inflammatory agents . The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Studies have shown that compounds similar to this compound demonstrate activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The observed minimum inhibitory concentrations (MICs) suggest significant antibacterial activity, making these compounds candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications to the pyrazole core or substituents can significantly influence potency and selectivity. For example, variations in the aromatic substituents on the pyrazole ring have been linked to enhanced antitumor and anti-inflammatory activities .
| Substituent | Biological Activity | Effectiveness |
|---|---|---|
| Hydroxyl group | Increases solubility | High |
| Methoxy group | Enhances lipophilicity | Moderate |
| Cyclopropyl moiety | Improves binding affinity | High |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of a series of pyrazole derivatives, including those structurally similar to our compound. Results indicated that certain derivatives inhibited tumor growth in xenograft models, showcasing their potential as cancer therapeutics .
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The tested compounds demonstrated significant reductions in edema compared to control groups, supporting their use as anti-inflammatory agents .
- Antimicrobial Testing : A comprehensive screening against various pathogens revealed promising results for compounds related to this compound, with some exhibiting MIC values lower than standard antibiotics .
Q & A
Basic: What are the standard protocols for synthesizing 3-cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide?
Methodological Answer:
The synthesis typically involves a multi-step process:
Condensation Reaction : Reacting 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 3-hydroxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid, to form the Schiff base .
Crystallization : Purification via slow evaporation in methanol/water mixtures yields single crystals suitable for X-ray diffraction .
Characterization : Confirmation of the E-isomer is achieved through FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H-NMR (imine proton at δ 8.2–8.5 ppm), and ESI-MS (m/z calculated for C₁₄H₁₄N₄O₂) .
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
Structural validation employs:
- Single-crystal X-ray diffraction to confirm the E-configuration and dihedral angles between the pyrazole and phenyl rings .
- Vibrational Spectroscopy : FT-IR and Raman spectra are compared with DFT-calculated frequencies (B3LYP/6-311G** basis set) to validate bond assignments .
- NMR Analysis : ¹³C NMR detects deshielded carbons (e.g., C=O at ~165 ppm, C=N at ~150 ppm) .
Advanced: How can discrepancies between experimental and computational spectral data (e.g., FT-IR, NMR) be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or basis set limitations. Mitigation strategies include:
- Solvent Modeling : Use the IEFPCM solvation model in DFT calculations to account for polar solvents like water or DMSO .
- Basis Set Enhancement : Upgrade from 6-311G** to def2-TZVP for better prediction of electron-deficient regions (e.g., the hydrazide moiety) .
- Dynamic Corrections : Apply scaling factors (0.961–0.985) to calculated vibrational frequencies to match experimental FT-IR peaks .
Advanced: What computational methods predict the reactivity of the hydrazide moiety in electrophilic substitutions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian09 at the B3LYP/6-311G** level. Lower HOMO energy (−6.2 eV) indicates nucleophilic susceptibility at the hydrazide nitrogen .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(N) → σ*(C=O)) to identify electron-deficient sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to prioritize reaction sites (e.g., positive potential at the cyclopropyl group) .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models, with ED₅₀ calculations for dose-response .
- Antimicrobial Screening : Broth microdilution assays (MIC ≤ 25 µg/mL) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on HEK-293 cells to establish IC₅₀ values, ensuring selectivity indices >10 .
Advanced: How can reaction conditions be optimized for regioselective cyclopropane functionalization?
Methodological Answer:
- Catalytic Screening : Test Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura coupling, monitoring regioselectivity via LC-MS .
- Temperature Control : Maintain 60–80°C to minimize thermal decomposition of the cyclopropane ring .
- Additive Effects : Use 10 mol% TBAB (tetrabutylammonium bromide) to enhance solubility and reduce byproduct formation .
Advanced: What strategies address low solubility in aqueous media for biological assays?
Methodological Answer:
- Co-solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS containing 0.1% Tween-80 .
- Salt Formation : React with HCl to form a hydrochloride salt, improving water solubility by >50% .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-diffusion, achieving >80% encapsulation efficiency .
Advanced: How do crystal packing forces influence the stability of the Schiff base?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···N hydrogen bonds contribute 25% of packing energy) .
- Thermogravimetric Analysis (TGA) : Decomposition above 220°C correlates with weakened π-π stacking (3.5 Å interplanar distance) .
- DFT-D3 Corrections : Include dispersion forces in calculations to predict melting points within ±5°C of experimental values .
Basic: What spectroscopic techniques differentiate the E- and Z-isomers?
Methodological Answer:
- NOESY NMR : Cross-peaks between the imine proton and cyclopropyl group confirm the E-isomer .
- UV-Vis Spectroscopy : E-isomers exhibit a bathochromic shift (~20 nm) due to extended conjugation .
- IR Spectroscopy : Stronger C=N stretching intensity in E-isomers (ε > 500 L·mol⁻¹·cm⁻¹) .
Advanced: How can reaction pathways be accelerated using computational design?
Methodological Answer:
- Reaction Path Search : Use GRRM17 software for automated transition-state localization, reducing optimization time by 70% .
- Machine Learning : Train a random forest model on 200+ pyrazole derivatives to predict optimal catalysts (e.g., Pd/Cu bimetallic systems) .
- Microfluidic Screening : Implement droplet-based platforms to test 100 conditions/hour, identifying 3x faster reaction kinetics at 80°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
